molecular formula C20H27N3OS B2803875 2-(4-cyclohexanecarbonylpiperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole CAS No. 897482-79-0

2-(4-cyclohexanecarbonylpiperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole

Cat. No.: B2803875
CAS No.: 897482-79-0
M. Wt: 357.52
InChI Key: WYBBQXWCGMIHEY-UHFFFAOYSA-N
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Description

2-(4-cyclohexanecarbonylpiperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole is a complex organic compound featuring a cyclohexyl group, a benzo[d]thiazole moiety, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Attachment of the Piperazine Ring: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.

    Introduction of the Cyclohexyl Group: Finally, the cyclohexyl group is introduced via a nucleophilic substitution reaction using cyclohexyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexanecarbonylpiperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzo[d]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-cyclohexanecarbonylpiperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: Similar structure but with a chlorothiophenyl group instead of the benzo[d]thiazole moiety.

    N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperazin-1-yl)methyl)benzamide: Contains a benzo[d]thiazole and piperazine but differs in the substituents and overall structure.

Uniqueness

2-(4-cyclohexanecarbonylpiperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole is unique due to the specific combination of its functional groups, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

cyclohexyl-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-14-12-15(2)18-17(13-14)21-20(25-18)23-10-8-22(9-11-23)19(24)16-6-4-3-5-7-16/h12-13,16H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBBQXWCGMIHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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